molecular formula C16H16O4 B2936007 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one CAS No. 20744-30-3

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one

Cat. No.: B2936007
CAS No.: 20744-30-3
M. Wt: 272.3
InChI Key: FGMNOLGACVXOQL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound serves as a significant dimeric model compound in lignin biomass research . Lignin, a complex polymer in plant cell walls, is composed of phenylpropane units linked by various bonds, with the β-O-4 (β-aryl ether) linkage being the most abundant, accounting for 40–65% of the total linkages . Due to the inherent complexity of native lignin, well-defined model compounds like this compound are indispensable for studying the reactivity and cleavage mechanisms of the fundamental β-O-4 bond . Researchers utilize this compound to develop and optimize catalytic systems for lignin depolymerization, a key process for converting biomass into valuable low-molecular-weight aromatic chemicals and biofuels . The insights gained from such studies are fundamental to advancing the rational design of biorefinery processes and sustainable valorization technologies .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNOLGACVXOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenoxyacetic acid under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted derivatives and reduced or oxidized forms of the original compound .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

Methoxy Positional Isomers
  • 1-(3,4-Dimethoxyphenyl)-2-phenoxyethan-1-one: This isomer (Figure S21 in ) shifts methoxy groups to the 3,4-positions, altering electronic distribution.
  • 2',4'-Dimethoxyacetophenone (1-(2,4-Dimethoxyphenyl)ethanone): Lacking the phenoxy group, this simpler analog (CAS 829-20-9) exhibits reduced steric hindrance and lower molecular weight (180.20 g/mol vs. 272.29 g/mol for the target compound). Its boiling point is 170–175°C at 20 mmHg .
Hydroxy vs. Methoxy Substitutions
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone: Replacing the 2-methoxy with a hydroxyl group (CAS 552-41-0) introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing lipid membrane permeability .

Functional Group Variations

Chalcone Derivatives
  • (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-H-TMC, 60): A chalcone analog synthesized via Claisen-Schmidt condensation . The α,β-unsaturated ketone system confers greater planarity and conjugation, enhancing UV absorption and radical scavenging activity compared to the saturated ethanone backbone .
  • 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone: A dihydrochalcone isolated from Tacca chantrieri, this compound demonstrates antiproliferative activity against cancer cell lines, attributed to its multi-methoxy substitution pattern .
Thioether Analogs
  • 1-(2,4-Dimethoxyphenyl)-2-(phenylthio)ethanone (C16H16O3S): Replacing the phenoxy oxygen with sulfur (thioether) increases molecular weight (288.36 g/mol) and polarizability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features Reference
1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one C16H16O4 272.29 N/A High lipophilicity, steric bulk
2',4'-Dimethoxyacetophenone C10H12O3 180.20 170–175 (20 mmHg) Simpler structure, lower weight
1-(2-Hydroxy-4-methoxyphenyl)ethanone C9H10O3 166.17 N/A Hydrogen-bonding capability
α-H-TMC (Chalcone) C19H20O5 328.36 N/A α,β-unsaturation, planar structure

Biological Activity

1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the phenoxy group and the introduction of the dimethoxy substituent. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those expressing vimentin, a protein associated with epithelial-mesenchymal transition (EMT) in cancer cells. This transition is crucial for cancer metastasis and resistance to therapy .

Mechanism of Action:
The compound appears to function by disrupting vimentin organization within cancer cells, leading to mitotic catastrophe and cell death. Studies have demonstrated that it induces hyperphosphorylation of vimentin at Ser56, which is critical for its function in maintaining cell shape and motility .

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

  • Study on Fibrosarcoma Cells: In vitro testing on HT-1080 fibrosarcoma cells revealed an IC50 value of approximately 1.6 μM for the compound, indicating potent cytotoxicity against these cells. Further structure-activity relationship (SAR) studies led to the identification of derivatives with improved potency .
  • Impact on Mesenchymal Cancers: The compound has shown effectiveness in targeting mesenchymal cancers that are typically resistant to conventional therapies. By selectively inhibiting vimentin-expressing cells, it demonstrates a therapeutic index greater than 10 when compared to non-transformed cell types lacking vimentin expression .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests challenges related to solubility and metabolic stability. The compound exhibits poor aqueous solubility (<1 μM), which may hinder its bioavailability in vivo . Additionally, toxicity assessments are crucial as they inform potential side effects during clinical applications.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (μM)Mechanism
This compoundAnticancer1.6Vimentin disruption
FiVe1Anticancer44Vimentin hyperphosphorylation
Other DerivativesVariousVariableSAR-based enhancements

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